molecular formula C12H9NO2 B079984 2-(But-3-YN-2-YL)isoindoline-1,3-dione CAS No. 14396-89-5

2-(But-3-YN-2-YL)isoindoline-1,3-dione

Cat. No. B079984
CAS RN: 14396-89-5
M. Wt: 199.2 g/mol
InChI Key: SOGVFRFVTCHCLD-UHFFFAOYSA-N
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Description

“2-(But-3-YN-2-YL)isoindoline-1,3-dione” is a unique chemical compound with the empirical formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The compound has a SMILES string representation of CC(C#C)N1C(=O)c2ccccc2C1=O . The InChI representation is 1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3 . These representations provide a detailed view of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.20 g/mol . It has a XLogP3 value of 1.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 199.063328530 g/mol . The topological polar surface area is 37.4 Ų . The compound has a heavy atom count of 15 .

Scientific Research Applications

Pharmaceutical Synthesis

Isoindoline-1,3-dione heterocycles, which include “2-(But-3-YN-2-YL)isoindoline-1,3-dione”, have gained significant attention for their potential use in pharmaceutical synthesis . They have been studied for their structure-activity relationships and biological properties, with the aim of unlocking their potential as therapeutic agents .

Herbicides

These compounds have also been used in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this application .

Colorants and Dyes

Isoindoline-1,3-dione derivatives have been used in the production of colorants and dyes . Their aromatic nature and the presence of carbonyl groups at positions 1 and 3 contribute to their color properties .

Polymer Additives

These compounds have found applications as additives in polymers . They can enhance the properties of polymers, making them more suitable for various applications .

Organic Synthesis

Isoindoline-1,3-dione heterocycles are used in organic synthesis . They can undergo various chemical reactions, making them useful in the synthesis of complex organic compounds .

Photochromic Materials

These compounds have been used in the development of photochromic materials . These are materials that change color in response to light, and isoindoline-1,3-dione derivatives have properties that make them suitable for this application .

Dopamine Receptor Modulation

Isoindolines and isoindoline-1,3-dione have shown potential in modulating the dopamine receptor D2 . This suggests a potential application as antipsychotic agents .

Alzheimer’s Disease Treatment

The inhibition of β-amyloid protein aggregation by isoindoline-1,3-dione derivatives indicates a potential capacity in the treatment of Alzheimer’s disease .

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-but-3-yn-2-ylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGVFRFVTCHCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345318
Record name 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(But-3-YN-2-YL)isoindoline-1,3-dione

CAS RN

14396-89-5
Record name 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of but-3-yn-2-ol (13.3 g, 0.19 mol), phthalimide (28.5 g, 0.19 mol) and triphenylphosphine (76.0 g, 0.28 mol) in tetrahydrofuran was added diethyl azodicarboxylate (123.8 g, 0.28 mol, 310 mL of 40% toluene solution) drop wise at room temperature. The reaction mixture was stirred for 16 h. Solvent was removed and the residue was treated with 600 mL mixture of ether and hexane (1:1). The precipitate was filtered off and the filtrate was concentrated to give 90 g of the crude. The crude was then purified on silica gel eluting with 15% ethyl acetate in hexane to give 24 g of the title compound as a white solid (63% yield), 1H NMR (300 MHz, CDCl3) δ ppm 1.72 (d, J=6.99 Hz, 3H) 2.35 (d, J=2.21 Hz, 1H) 5.22 (dt, J=14.34, 7.35, 2.57 Hz, 1H) 7.68-7.78 (m, 2H) 7.82-7.90 (m, 2H), MS (ESI), M/Z: 200.0 (M+H)+.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of potassium phthalimide (0.275 mole; 5.1 g) in DMF (20 ml), 2-tosyloxy-3-butyne (0.25 mole) is added and allowed to react for 3 hours at 70° C. After cooling, the reaction mixture is extracted with chloroform and the chloroform layer is washed and dried. Removal of the chloroform, in vacuo, yields crude 2-phthalimido-3-butyne.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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